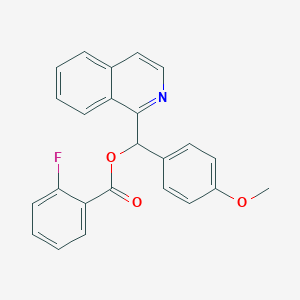

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate, also known as ML277, is a small molecule that has been studied for its potential as a therapeutic agent. It belongs to the class of compounds known as potassium channel modulators and has been shown to selectively activate the KCNQ1 potassium channel.

Scientific Research Applications

- Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate (abbreviated as QUINOL) serves as a reliable N–O chelating ligand. It has been employed in the controlled polymerization of cyclic esters. Specifically, QUINOL acts as a ligand in asymmetric catalysis, where it coordinates with metal centers to enhance selectivity and efficiency .

- QUINOL is an atropisomeric heterobiaryl, characterized by axial chirality. Researchers have developed a direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols to synthesize QUINOL scaffolds in a metal-free manner. This approach provides a straightforward and scalable route, overcoming the limitations of traditional Suzuki–Miyaura coupling reactions .

- QUINOL serves as a platform molecule for creating other iconic ligands. For instance:

- A novel organic dye derived from QUINOL has shown promise as a vesicle stain in confocal fluorescence microscopy imaging. This application highlights the compound’s potential in biological research and imaging techniques .

- While specific studies on QUINOL’s pharmacological properties are limited, its unique structure and chelating properties make it an interesting candidate for further exploration. Researchers may investigate its potential as a drug scaffold or ligand for specific receptors.

- The ability to synthesize axially chiral biaryl skeletons efficiently impacts material science. QUINOL derivatives could serve as building blocks for functional materials, such as polymers, liquid crystals, or luminescent compounds .

Chelating Ligands in Catalysis

Atropisomeric Heterobiaryl Synthesis

QUINOL-Derived Ligands

Organic Dyes and Imaging Agents

Medicinal Chemistry and Pharmacology

Material Sciences and Functional Materials

properties

IUPAC Name |

[isoquinolin-1-yl-(4-methoxyphenyl)methyl] 2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO3/c1-28-18-12-10-17(11-13-18)23(29-24(27)20-8-4-5-9-21(20)25)22-19-7-3-2-6-16(19)14-15-26-22/h2-15,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHFKAJNDDHTHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2587082.png)

![N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2587084.png)

![Ethyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2587092.png)

![N-[4,5-dimethyl-3-[morpholin-4-yl-(4-propan-2-ylphenyl)methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2587093.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate](/img/structure/B2587095.png)

![8-(Cyclopropylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2587099.png)